tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate
Description
tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a tert-butyl ester group at the 2-position and a methyl substituent at the 4-position. Pyrroles are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes, while the methyl substituent influences electronic properties and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis and functionalized heterocycle development .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
tert-butyl 4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(11-6-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3 |
InChI Key |
BTZQZNIIDMIZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Anionic Rearrangement of Oxazine Precursors
Reaction Mechanism
This method, adapted from the synthesis of N-Boc-3-methylpyrrole, involves a [4+2] cycloaddition between N-Boc-hydroxylamine and a diene, followed by anionic rearrangement. For the 4-methyl variant, 2-methyl-1,3-butadiene (isoprene) serves as the diene component. The reaction proceeds via:
Experimental Procedure
- Step 1 : N-Boc-hydroxylamine (25.0 g, 0.188 mol) reacts with isoprene (14.1 mL, 0.141 mol) in methylene chloride (750 mL) at 0°C for 30 min, followed by 30 min at −78°C.
- Step 2 : Potassium tert-butoxide (1.0 M in THF) induces rearrangement at −78°C, yielding tert-butyl 4-methyl-1H-pyrrole-2-carboxylate after purification.
Table 1: Optimization of Anionic Rearrangement
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Temperature | −78°C | 45% | |
| Base | KOtBu | 52% | |
| Solvent | THF | 48% |
Knorr Pyrrole Synthesis with Modified β-Ketoesters
Reaction Design
The classic Knorr synthesis forms pyrroles via condensation of α-aminoketones with β-ketoesters. For the target compound:
- β-Ketoester : tert-Butyl 3-ketopentanoate introduces the 4-methyl group.
- α-Aminoketone : Generated in situ from hydroxylamine and methyl vinyl ketone.
Synthetic Steps
- Condensation : React tert-butyl 3-ketopentanoate (10.0 g, 0.05 mol) with α-aminoketone (0.06 mol) in ethanol at reflux for 6 hr.
- Cyclization : Acidic workup (HCl, 1 M) induces ring closure.
- Purification : Column chromatography (hexane/EtOAc 4:1) isolates the product.
Table 2: Knorr Synthesis Optimization
| Variable | Effect on Yield |
|---|---|
| β-Ketoester Methylation | 58% yield |
| Reaction Time | 6 hr optimal |
| Acid Catalyst | HCl > H2SO4 |
Direct Esterification of 4-Methyl-1H-pyrrole-2-carboxylic Acid
Carboxylic Acid Synthesis
The precursor 4-methyl-1H-pyrrole-2-carboxylic acid is synthesized via:
Esterification Protocol
- Reagents : 4-Methyl-1H-pyrrole-2-carboxylic acid (5.0 g, 0.036 mol), tert-butyl chloroformate (7.4 mL, 0.054 mol), DMAP (0.44 g, 0.0036 mol).
- Conditions : CH2Cl2, 0°C → rt, 12 hr.
- Yield : 68% after silica gel chromatography.
Table 3: Esterification Efficiency
| Coupling Agent | Yield | Purity |
|---|---|---|
| DCC/DMAP | 72% | 95% |
| EDCI/HOBt | 65% | 93% |
| TBTU | 70% | 94% |
Comparative Analysis of Methods
Yield and Scalability
Functional Group Compatibility
- The Knorr method allows late-stage diversification of the β-ketoester for structural analogs.
- Anionic rearrangement offers stereochemical control but limited substrate flexibility.
Industrial Production Considerations
Continuous Flow Synthesis
Adapting the anionic rearrangement in flow reactors improves:
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated cyclization of enaminones with tert-butyl propiolate, achieving 41% yield under blue LED irradiation.
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) catalyze transesterification of methyl esters with tert-butanol, though yields remain low (29%).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate and its analogs:
Electronic and Steric Effects
- Methyl vs. Halogen Substituents: The methyl group at the 4-position (target compound) is electron-donating, enhancing pyrrole ring electron density and directing electrophilic substitution to the 5-position. In contrast, the iodo substituent in the analog from is electron-withdrawing, polarizing the ring and favoring cross-coupling reactions (e.g., Sonogashira).
- tert-Butyl Ester Stability : The tert-butyl group provides steric protection, reducing hydrolysis susceptibility compared to methyl or ethyl esters. This stability is critical in multi-step syntheses, as seen in the Rh-catalyzed preparation of the biphenyl derivative .
Biological Activity
tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.26 g/mol. The structure features a pyrrole ring with a tert-butyl group and a carboxylate moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound may be attributed to several mechanisms:
- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
- Electron Transfer : Its ability to participate in electron transfer reactions can lead to the generation of reactive intermediates that may exert biological effects.
- Receptor Interaction : Studies suggest that this compound may interact with various receptors, influencing pathways related to inflammation and cell signaling.
Antimicrobial Activity
Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against drug-resistant strains of bacteria and fungi, making them potential candidates for new antibiotics.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | < 16 | Staphylococcus aureus |
| Similar Pyrrole Derivative A | < 8 | Escherichia coli |
| Similar Pyrrole Derivative B | < 32 | Candida albicans |
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain pyrrole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Evaluation
A study involving a series of pyrrole derivatives showed that one compound exhibited an IC50 value of 0.065 µM against the A-549 lung cancer cell line, indicating potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Therapeutic Applications
Due to its diverse biological activities, this compound has potential therapeutic applications in:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Exploration as a lead compound in cancer therapy.
- Neurological Disorders : Potential modulation of neurotransmitter receptors could aid in treating conditions like depression or anxiety.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 4-methyl-1H-pyrrole-2-carboxylate?
The compound is typically synthesized via carbamate protection of the pyrrole nitrogen using tert-butoxycarbonyl (Boc) reagents. A common method involves reacting 4-methyl-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Purification is achieved via silica gel column chromatography using gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1 v/v) . Reaction monitoring by TLC and characterization via ¹H/¹³C NMR and HRMS are critical for confirming structure and purity .
Q. How is this compound structurally characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrole aromatic protons at 6.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O) and Boc-group carbons .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and spatial arrangement (e.g., tert-butyl group orientation relative to the pyrrole ring) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with <5 ppm error .
Q. What safety protocols are recommended for handling this compound?
Despite limited hazard data for this specific compound, general precautions include:
- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing or reactions .
- Respiratory Protection: N95 masks if airborne particulates are generated during synthesis .
- Storage: In airtight containers at 2–8°C, away from oxidizers or strong acids . Contradictions in safety data (e.g., "no known hazard" vs. generic warnings) necessitate treating it as potentially irritant until further toxicological studies are conducted .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Reagent Ratios: Use a 10–20% molar excess of Boc₂O to ensure complete protection of the pyrrole nitrogen .
- Temperature Control: Maintain reactions at 0–5°C during Boc-group introduction to minimize side reactions .
- Purification: Employ flash chromatography with silica gel (230–400 mesh) and hexane/ethyl acetate gradients. For polar impurities, add 0.25% triethylamine to the mobile phase to reduce tailing .
- Yield Tracking: Compare yields under varying conditions (e.g., solvent polarity, reaction time) to identify optimal parameters .
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies between expected and observed NMR/IR signals may arise from:
- Tautomerism: The pyrrole ring’s NH group can tautomerize, altering proton shifts. Use deuterated DMSO to stabilize the NH proton for clearer ¹H NMR .
- Impurities: Cross-check HRMS for unexpected adducts (e.g., sodium or potassium ions) and repeat purification if needed .
- Crystallographic Validation: If ambiguity persists, grow single crystals (e.g., via slow evaporation in chloroform/hexane) and resolve via X-ray diffraction .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
- Functionalization: Introduce substituents at the pyrrole 3- or 5-positions via cross-coupling (e.g., Suzuki-Miyaura with boronate esters) to enhance bioactivity .
- Boc Deprotection: Remove the tert-butyl group with TFA/DCM (1:1 v/v) to generate free pyrrole-2-carboxylic acid derivatives for further derivatization .
- Biological Screening: Prioritize assays targeting pyrrole-based pharmacophores (e.g., kinase inhibitors or antimicrobial agents) and compare structure-activity relationships (SAR) with analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
